Sodium iodide I-131 is a radioactive compound primarily used in medical applications, particularly in the diagnosis and treatment of thyroid conditions such as hyperthyroidism and thyroid cancer. It is designated chemically as sodium iodide with the radioisotope iodine-131, which decays by beta emission and associated gamma emission, possessing a physical half-life of approximately 8.04 days. The compound is classified under radiopharmaceuticals, specifically as a therapeutic agent for thyroid disorders.
Sodium iodide I-131 is produced through nuclear fission processes, typically in nuclear reactors, where it can be obtained via the neutron activation of tellurium-130 or through the fission of uranium-235. It is classified as a radiopharmaceutical due to its radioactive properties and its use in medical imaging and therapy. Sodium iodide I-131 is commercially available in various forms, including capsules and solutions, ensuring high radiochemical purity suitable for clinical use .
The synthesis of sodium iodide I-131 typically involves two primary methods:
The production involves careful handling and processing to ensure that the final product has minimal contamination from other fission products. After irradiation, the target materials are chemically processed to isolate sodium iodide I-131, often involving distillation techniques to purify the compound .
Sodium iodide I-131 has a simple ionic structure consisting of sodium ions (Na) and iodide ions (I). The molecular weight of sodium iodide is approximately 153.99 g/mol, with iodine being the key radioactive component.
The compound's structure can be represented as:
This indicates that it contains one sodium ion and one iodine ion with the specific isotope iodine-131.
Sodium iodide I-131 undergoes various chemical reactions typical of ionic compounds:
The stability of sodium iodide I-131 in solution is affected by pH levels; acidic conditions may lead to increased volatility of iodine due to the formation of hydriodic acid .
Sodium iodide I-131 functions primarily through its radioactive properties:
Studies have shown that sodium iodide I-131 effectively reduces thyroid function and can eliminate malignant cells through targeted radiation therapy .
Sodium iodide I-131 appears as a white crystalline solid or pale yellow solution when dissolved. It is hygroscopic, meaning it can absorb moisture from the air.
Key chemical properties include:
Sodium iodide I-131 has several significant applications in medicine:
The scientific journey of Sodium Iodide I-131 began with a pivotal exchange between Dr. Saul Hertz (Chief of Massachusetts General Hospital’s Thyroid Clinic) and MIT President Karl Compton in 1936. During a lecture on physics’ applications in medicine, Hertz posed a critical question: "Can iodine be made artificially radioactive?" Compton’s subsequent confirmation (December 1936 correspondence) ignited research into radioiodine therapeutics [5]. Initial experiments used Iodine-128 (half-life: 25 minutes), produced via neutron bombardment of tellurium in MIT’s cyclotron. Hertz and physicist Arthur Roberts demonstrated preferential uptake of radioactive iodine in thyroid tissue using rabbit models (1937–1938), though I-128’s impractical half-life limited clinical use [5] [8].
A breakthrough came in 1938 when Glenn Seaborg and John Livingood at UC Berkeley’s cyclotron facility discovered Iodine-131 (half-life: 8.04 days) by irradiating tellurium targets. This isotope’s optimal physical properties—beta emission (606 keV max energy) and gamma rays (364 keV)—enabled deeper tissue penetration and external detection, making it ideal for medical applications [8] [1]. The Manhattan Project’s fission byproduct isolation techniques (1946) enabled large-scale production, transitioning I-131 from experimental curiosity to clinical availability [8] [5].
Table 1: Key Milestones in Early I-131 Research
Year | Event | Significance |
---|---|---|
1936 | Hertz-Compton correspondence | Conceptualized medical radioiodine |
1938 | Seaborg/Livingood isolate I-131 at UC Berkeley | Discovered clinically viable isotope |
1941 | First human trials for hyperthyroidism (Hertz, Massachusetts General) | Validated thyroid-specific targeting |
1946 | Oak Ridge releases fission-derived I-131 | Scaled production for widespread use |
Initially, I-131’s primary role was diagnostic imaging of thyroid morphology and function. However, Hertz’s 1941 trial—treating hyperthyroidism with I-131—marked its therapeutic debut. The paradigm shifted decisively in 1942 when Dr. Samuel Seidlin used I-131 to treat metastatic thyroid cancer in a patient with pituitary thyroid-stimulating hormone (TSH)-secreting tumors. The patient’s dramatic recovery, publicized in Life Magazine (1949), cemented I-131’s therapeutic reputation [5].
Critical to this evolution was understanding iodine biokinetics. Thyroid cells express the sodium-iodide symporter (NIS), which actively concentrates iodide. Differentiated thyroid cancers (e.g., papillary/follicular carcinomas) often retain NIS expression, allowing I-131 targeting. This biological insight—formalized after NIS gene cloning (1996)—enabled precise ablation of residual or metastatic tissue [2] [9]. By the 1950s, I-131 became first-line therapy for Graves’ disease and thyroid cancer, replacing high-risk surgeries [3] [5].
Table 2: I-131 vs. Other Radioiodines in Clinical Use
Isotope | Half-life | Primary Emission | Clinical Role | Production Method |
---|---|---|---|---|
I-131 | 8.04 days | Beta (90%), Gamma (10%) | Therapeutic/Diagnostic | Reactor (Tellurium-130 n,γ) |
I-123 | 13.2 hours | Gamma (159 keV) | Diagnostic only | Cyclotron (Xenon-124) |
I-125 | 59.4 days | Low-energy gamma | Brachytherapy (non-thyroid) | Reactor (Xenon-124 n,γ) |
I-131’s regulatory journey began with its classification as a "new drug" under the 1938 Food, Drug, and Cosmetic Act. Initial approvals focused on diagnostic formulations. In 1971, the FDA granted full approval for sodium iodide I-131 as a therapeutic agent for hyperthyroidism and thyroid carcinoma, formalizing decades of clinical use [7]. The 2003 approval of DraxImage’s Sodium Iodide I-131 capsules (NDA #021305) standardized oral formulations with high radiochemical purity (>99%) and customizable activities (3–200 mCi/capsule) [4] [10].
Pivotal studies underpinning FDA endorsements included:
Table 3: FDA Regulatory Timeline for Sodium Iodide I-131
Year | Action | Impact |
---|---|---|
1940s | Pre-market diagnostic use | Limited hospital production under investigational protocols |
1971 | Full therapeutic approval | Commercial manufacturing permitted (hyperthyroidism/cancer) |
2003 | NDA #021305 (DraxImage capsules) | Standardized oral formulation with carrier-free I-131 |
2017 | Updated labeling (renal/dosage guidance) | Refined safety in vulnerable populations |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0